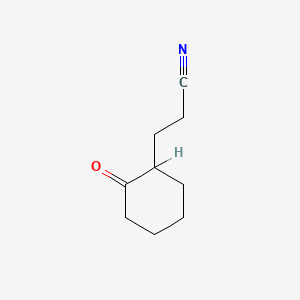

3-(2-Oxocyclohexyl)propanenitrile

Description

Properties

IUPAC Name |

3-(2-oxocyclohexyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-3-5-8-4-1-2-6-9(8)11/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTVCXKSSRBTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301306751 | |

| Record name | 2-Oxocyclohexanepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4594-78-9 | |

| Record name | 2-Oxocyclohexanepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4594-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxocyclohexanepropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004594789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Cyanoethyl)cyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Cyanoethyl)cyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxocyclohexanepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxocyclohexanepropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-(2-Oxocyclohexyl)propanenitrile (CAS 4594-78-9): Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 3-(2-Oxocyclohexyl)propanenitrile, a key chemical intermediate. Its bifunctional nature, containing both a ketone and a nitrile group, makes it a versatile building block in organic synthesis. This guide covers its physicochemical properties, a detailed synthesis protocol based on the Michael addition, methods for analytical characterization, and its principal applications in the synthesis of more complex molecules.

Core Physicochemical & Safety Profile

This compound, also known as 2-(2-Cyanoethyl)cyclohexanone, is typically a clear yellow to brown liquid.[1] Understanding its physical properties is the first step in its effective use and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4594-78-9 | [2][3][4][5] |

| Molecular Formula | C₉H₁₃NO | [1][3][4][5] |

| Molecular Weight | 151.21 g/mol | [3][5] |

| Appearance | Clear yellow to brown liquid | [1] |

| Boiling Point | 276.3 °C at 760 mmHg; 138-142 °C at 10 mmHg | [1][2] |

| Melting Point | 61-62 °C | [1][6] |

| Density | ~1.005 g/cm³ | [1][2] |

| Refractive Index (n20/D) | 1.474 | [1][6] |

| Flash Point | 135.6 °C | [1] |

| Storage | 2-8°C, under nitrogen | [1][3] |

Safety & Handling Summary:

This compound is classified as harmful.[1] GHS hazard statements indicate it is harmful if swallowed, in contact with skin, or if inhaled.[7] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[1] Work should be conducted in a well-ventilated fume hood.

Synthesis via Base-Catalyzed Cyanoethylation

The primary route for synthesizing this compound is through the cyanoethylation of cyclohexanone. This reaction is a classic example of a Michael addition, where a nucleophile (the enolate of cyclohexanone) adds to an α,β-unsaturated carbonyl compound (acrylonitrile).[8]

Mechanism Insight: The reaction is base-catalyzed. A strong base is used to deprotonate the α-carbon of cyclohexanone, forming a nucleophilic enolate. This enolate then attacks the β-carbon of acrylonitrile, which is electrophilic due to the electron-withdrawing effect of the nitrile group.[8] Subsequent protonation yields the final product. The use of a strong base catalyst is crucial for generating a sufficient concentration of the enolate to drive the reaction forward.[8]

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

Materials:

-

Cyclohexanone

-

Acrylonitrile

-

Triton B (Benzyltrimethylammonium hydroxide, 40% in methanol) or another suitable strong base

-

Toluene or another suitable aprotic solvent

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Diatomaceous earth (for filtration, optional)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add cyclohexanone and toluene.

-

Catalyst Addition: While stirring under a nitrogen atmosphere, add a catalytic amount of Triton B solution.

-

Acrylonitrile Addition: Slowly add acrylonitrile dropwise to the mixture. The reaction is exothermic; maintain the temperature as per the specific protocol, often with an ice bath initially.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Quenching: Cool the reaction mixture to room temperature and neutralize the base catalyst by adding glacial acetic acid until the solution is slightly acidic.

-

Workup: Transfer the mixture to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent (a pad of diatomaceous earth can aid filtration).

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield the final clear yellow liquid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization & Validation

To confirm the identity and purity of the synthesized product, a combination of spectroscopic and chromatographic techniques is employed. This section provides the expected data, forming a self-validating system for the synthesis protocol.

Table 2: Key Spectroscopic Data for Characterization

| Technique | Expected Peaks / Signals | Interpretation |

| ¹H NMR (CDCl₃) | Multiple signals in the δ 1.2-2.5 ppm range. | Aliphatic protons of the cyclohexyl ring and the ethyl chain. |

| ¹³C NMR (CDCl₃) | Signal > δ 200 ppmSignal ~δ 119 ppmMultiple signals in the δ 15-50 ppm range. | Ketone Carbonyl (C=O)Nitrile Carbon (C≡N)Aliphatic carbons (CH, CH₂) |

| IR Spectroscopy | Strong, sharp peak ~2245 cm⁻¹Strong, sharp peak ~1710 cm⁻¹ | C≡N (nitrile) stretchC=O (ketone) stretch |

| Mass Spec (EI) | M⁺ peak at m/z = 151 | Molecular ion corresponding to C₉H₁₃NO. |

Note: Specific NMR chemical shifts can vary slightly based on the solvent and instrument. Spectroscopic data is available for reference from suppliers.[6]

Reactivity and Applications in Drug Development

This compound is not typically an end-product but a valuable intermediate. Its two functional groups can be selectively transformed to build more complex molecular architectures, which is of significant interest to drug development professionals.

-

Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid (e.g., forming 3-(2-oxocyclohexyl)propanoic acid) or reduced to a primary amine. These transformations open pathways to amides, esters, and various nitrogen-containing heterocycles.

-

Ketone Group Transformations: The ketone can undergo reactions such as reduction to a secondary alcohol, reductive amination, or serve as a handle for forming heterocyclic rings like quinolones.[1]

-

Use as a Precursor: It is used in the synthesis of compounds like 4-keto-nona-1,9-dioic acid.[1] The strategic placement of the functional groups allows for the construction of bicyclic systems and other scaffolds relevant to medicinal chemistry.

Role as a Chemical Intermediate

Caption: Synthetic utility of this compound as an intermediate.

References

-

This compound - LookChem . LookChem. Available at: [Link]

-

This compound - ChemSynthesis . ChemSynthesis. Available at: [Link]

-

Synthesis of this compound - Chemistry Stack Exchange . Chemistry Stack Exchange. Available at: [Link]

-

This compound - Crysdot LLC . Crysdot LLC. Available at: [Link]

-

2-Oxocyclohexanepropiononitrile | C9H13NO - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Addition of cyclohexanone with acrylonitrile catalyzed by (R)-TTCA·K - ResearchGate . ResearchGate. Available at: [Link]

-

2-(beta-cyanoethyl)cyclohexanone [ 4594-78-9 ] - Chemsigma . Chemsigma. Available at: [Link]

-

Cyclohexaneacetic acid, α-cyano - Organic Syntheses . Organic Syntheses. Available at: [Link]

-

3-((2-Ethylhexyl)oxy)propionitrile | C11H21NO - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles . Asian Journal of Chemistry. Available at: [Link]

- US2579580A - Cyanoethylation - Google Patents. Google Patents.

-

Cyanoethylation – Knowledge and References - Taylor & Francis . Taylor & Francis. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound 97% | CAS: 4594-78-9 | AChemBlock [achemblock.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [guidechem.com]

- 7. 2-Oxocyclohexanepropiononitrile | C9H13NO | CID 96223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Oxocyclohexyl)propanenitrile

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This document provides a comprehensive, technically-grounded overview of 3-(2-Oxocyclohexyl)propanenitrile, moving beyond a simple data recitation to offer actionable insights for its application in research and synthesis. The structure is designed to logically flow from synthesis and identification to a detailed analysis of its chemical properties and potential applications.

Executive Summary: A Molecule of Strategic Importance

This compound is a bifunctional organic compound featuring a ketone and a nitrile group, making it a versatile building block in organic synthesis. Its alicyclic framework is a common motif in pharmacologically active molecules, and the presence of two distinct reactive centers allows for selective and sequential chemical modifications. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the development of novel chemical entities.

Synthesis and Spectroscopic Identity

The primary route to this compound is through the Michael addition of acrylonitrile to cyclohexanone. This reaction, a classic example of conjugate addition, is typically base-catalyzed.

Synthetic Pathway: An Experimental Blueprint

A robust synthesis involves the careful, dropwise addition of acrylonitrile to cyclohexanone in the presence of a catalytic amount of a strong base, such as Triton B, under an inert atmosphere. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting materials. Post-reaction, a neutralization step followed by an aqueous work-up and vacuum distillation yields the purified product.

Diagram 1: Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirming the identity and purity of this compound is achieved through a combination of spectroscopic techniques.

| Technique | Key Observables |

| ¹H NMR | Multiplets in the aliphatic region (δ 1.2-2.8 ppm) corresponding to the cyclohexyl and propyl protons. |

| ¹³C NMR | Resonances for the ketone carbonyl (C=O) at ~211 ppm and the nitrile carbon (C≡N) at ~119 ppm. |

| FT-IR | Strong, characteristic absorption bands for the C≡N stretch at ~2245 cm⁻¹ and the C=O stretch at ~1715 cm⁻¹. |

| Mass Spec | A molecular ion peak (M⁺) at m/z 151.21, consistent with the molecular formula C₉H₁₃NO.[1] |

Core Physicochemical Properties: A Data-Driven Analysis

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, reaction design, and application.

| Property | Value | Significance and Experimental Context |

| Molecular Formula | C₉H₁₃NO[1][2][3][4] | Defines the elemental composition. |

| Molecular Weight | 151.21 g/mol [1][2][3][4][5] | Crucial for stoichiometric calculations. |

| Appearance | Clear yellow to brown liquid[1] | A visual indicator of purity. |

| Boiling Point | 138-142 °C at 10 mmHg[2][5] | The reduced pressure boiling point is critical for purification via vacuum distillation, preventing thermal decomposition. |

| Density | Approximately 1.005 g/cm³[1][2] | Important for mass-to-volume conversions in the laboratory. |

| Refractive Index (n20/D) | ~1.474[1] | A rapid and non-destructive method to assess purity. |

| LogP | 2.049[1][3] | Indicates moderate lipophilicity, a key parameter in drug design for predicting membrane permeability. |

| Hydrogen Bond Acceptor/Donor Count | 2/0[1][3] | Influences solubility and potential intermolecular interactions. |

Reactivity and Synthetic Potential

The dual functionality of this compound provides a rich landscape for chemical transformations. The ketone and nitrile groups can be reacted selectively under different conditions.

Diagram 2: Orthogonal Reactivity Pathways

Caption: Selective transformations of the ketone and nitrile functional groups.

-

Ketone Chemistry: The ketone can be selectively reduced to a hydroxyl group using mild reducing agents like sodium borohydride. It also undergoes standard carbonyl reactions such as Wittig olefination and reductive amination.

-

Nitrile Chemistry: The nitrile group is a versatile precursor to other functionalities. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.[6] Alternatively, it can be reduced to a primary amine using stronger reducing agents like lithium aluminum hydride or through catalytic hydrogenation.[6]

Applications in Research and Development

The structural features of this compound make it a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: The cyclohexanone core is present in numerous bioactive molecules. The ability to elaborate the propanenitrile side chain into amines or carboxylic acids provides a route to novel scaffolds for drug discovery. The nitrile group itself can act as a bioisostere for other functional groups or as a warhead for covalent inhibitors.[7]

-

Fine Chemicals and Materials Science: Derivatives of this molecule can be used in the synthesis of specialty chemicals, polymers, and as building blocks for more complex molecular architectures.

Safety and Handling

This compound should be handled by technically qualified individuals in a well-ventilated area.[5][8] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[8][9] It is important to avoid contact with skin and eyes and to prevent inhalation of vapors.[8][9][10] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][10]

Conclusion

This compound is a synthetically versatile molecule with a well-characterized physicochemical profile. Its orthogonal reactivity and the relevance of its structural motifs in medicinal chemistry make it a compound of significant interest. This guide provides the foundational knowledge for researchers and developers to effectively and safely utilize this important chemical building block.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, October 8). Synthesis of this compound. Retrieved from [Link]

-

SAFETY DATA SHEET. (2017, December 4). 2. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Oxocyclohexanepropiononitrile. Retrieved from [Link]

-

Pearson+. (n.d.). Give an example for each of the following: a. a β-keto nitrile. Retrieved from [Link]

-

ACS Publications. (2019, October 21). Free Radical Addition of Nitrile, Ketone, and Ester to Alkyne and the Selectivity Discussion. Organic Letters. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. Retrieved from [Link]

-

PubMed Central. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]

-

Study.com. (2024, January 2). Nitrile Definition, Functional Group & Structure. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound 97% | CAS: 4594-78-9 | AChemBlock [achemblock.com]

- 5. 4594-78-9 this compound AKSci J60584 [aksci.com]

- 6. Nitrile Definition, Functional Group & Structure | Study.com [study.com]

- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. airgas.com [airgas.com]

- 10. fishersci.com [fishersci.com]

3-(2-Oxocyclohexyl)propanenitrile molecular structure and formula

Technical Guide: 3-(2-Oxocyclohexyl)propanenitrile

An In-depth Analysis of its Molecular Structure, Synthesis, and Scientific Significance for Chemical Research and Development Professionals

Abstract

This compound, a bifunctional organic molecule, serves as a valuable intermediate in synthetic chemistry. This technical guide provides a comprehensive overview of its chemical identity, molecular structure, and physicochemical properties. We delve into the mechanistic principles of its synthesis via base-catalyzed cyanoethylation, offering a detailed, field-tested experimental protocol. Furthermore, this document outlines the compound's spectroscopic signature and discusses its applications as a precursor in the development of more complex chemical entities, making it a critical resource for researchers in organic synthesis and drug discovery.

Chemical Identity and Molecular Structure

Nomenclature and Identification

This compound is a derivative of both cyclohexanone and propanenitrile. The molecule is systematically named by identifying the propanenitrile main chain, with a 2-oxocyclohexyl group substituted at the third carbon.

Structural Formula

The molecular structure consists of a six-membered cyclohexanone ring substituted at the alpha-carbon (position 2) with a three-carbon nitrile chain (a cyanoethyl group). This structure imparts dual reactivity, with the ketone and nitrile functional groups available for various chemical transformations.

2D Structural Representation:

Physicochemical and Computed Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental design. The data compiled below is aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Clear yellow to brown liquid | [3] |

| Boiling Point | 276.3 °C at 760 mmHg138-142 °C at 10 mmHg | [3][6] |

| Melting Point | 61-62 °C | [3] |

| Density | 1.005 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.474 | [3] |

| Storage Temperature | 2-8°C, Stored under nitrogen | [3][4] |

| Hydrogen Bond Acceptors | 2 | [3][4] |

| Hydrogen Bond Donors | 0 | [3][4] |

| Rotatable Bond Count | 2 | [3][4] |

Synthesis and Mechanistic Insights: The Cyanoethylation of Cyclohexanone

The primary and most efficient route for synthesizing this compound is through the cyanoethylation of cyclohexanone. This reaction is a specific type of Michael addition, a cornerstone of carbon-carbon bond formation in organic chemistry.[7][8]

Causality in Experimental Design

The choice of a base catalyst is fundamental to this reaction's success. A strong base is required to deprotonate the α-carbon of cyclohexanone, which is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This deprotonation generates a nucleophilic enolate ion. Acrylonitrile serves as an excellent Michael acceptor because its nitrile group withdraws electron density from the alkene, rendering the β-carbon electrophilic and susceptible to attack by the cyclohexanone enolate.[9] The reaction is often performed in an excess of the ketone to minimize the potential for polycyanoethylation.[10]

Reaction Workflow Diagram

The following diagram illustrates the key stages of the synthesis, from reactant preparation to product purification.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the base-catalyzed cyanoethylation of cyclohexanone.

Materials:

-

Cyclohexanone

-

Acrylonitrile

-

Potassium hydroxide (KOH) or Triton B (40% in Methanol)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

-

Reactant Charging: Charge the flask with cyclohexanone. A molar excess of cyclohexanone is typically used.

-

Catalyst Addition: Add a catalytic amount of a strong base, such as a few pellets of KOH or a small volume of Triton B solution.

-

Acrylonitrile Addition: Begin stirring the mixture and add acrylonitrile dropwise from the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux or a specific reaction temperature (e.g., 40-50 °C).[8]

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture for several hours until the reaction is complete (monitor by TLC or GC).

-

Work-up - Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the base catalyst by adding dilute HCl until the solution is pH ~7.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract the product into diethyl ether (3x).

-

Work-up - Washing: Combine the organic extracts and wash successively with water and then with brine to remove residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear yellow to brown liquid.[6]

Applications in Research and Drug Development

This compound is a bifunctional intermediate, meaning both the ketone and nitrile groups can be selectively targeted for further chemical modification. This versatility makes it a valuable building block in organic synthesis.

-

Synthesis of Heterocycles: The compound is a precursor for synthesizing fused heterocyclic systems, such as quinolones and chromenones, which are core scaffolds in many pharmacologically active molecules.[3]

-

Intermediate for Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(2-oxocyclohexyl)propanoic acid. This acid itself can be a precursor for other compounds, such as 4-keto-nona-1,9-dioic acid.[3]

-

Pharmaceutical Intermediate: While not a drug itself, its structural motifs are relevant. The ability to build complex molecular architectures from this starting material makes it a compound of interest for creating libraries of new chemical entities for screening in drug discovery programs.[11]

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-Isoquinolinecarboxamide | CAS#:1436-44-8. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Synthesis of this compound. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2001). Addition of cyclohexanone with acrylonitrile catalyzed by (R)-TTCA·K. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96223, 2-Oxocyclohexanepropiononitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107306, 3-(2-Oxocyclopentyl)propanenitrile. Retrieved from [Link]

-

Asian Journal of Chemistry. (2010). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Retrieved from [Link]

- Google Patents. (1951). US2579580A - Cyanoethylation.

-

Organic Reactions. (1949). Cyanoethylation. Retrieved from [Link]

Sources

- 1. This compound 97% | CAS: 4594-78-9 | AChemBlock [achemblock.com]

- 2. 2-Oxocyclohexanepropiononitrile | C9H13NO | CID 96223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. asianpubs.org [asianpubs.org]

- 10. US2579580A - Cyanoethylation - Google Patents [patents.google.com]

- 11. Buy 3-(2-Oxocyclopentyl)propanenitrile (EVT-403043) | 4594-77-8 [evitachem.com]

An In-Depth Technical Guide to the Synthesis of 3-(2-Oxocyclohexyl)propanenitrile from Cyclohexanone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Oxocyclohexyl)propanenitrile, a valuable intermediate in the development of various organic molecules. The synthesis is achieved through the cyanoethylation of cyclohexanone, a classic example of a Michael addition reaction. This document explores the mechanistic underpinnings of two primary synthetic routes: the direct base-catalyzed addition and the more refined Stork enamine synthesis. By examining the causality behind experimental choices, this guide offers researchers, scientists, and drug development professionals the critical insights needed for successful and optimized synthesis. Detailed, step-by-step protocols for each method are presented, alongside a discussion of potential side reactions and purification strategies.

Introduction: The Significance of this compound

This compound, also known as 2-(2-cyanoethyl)cyclohexanone, is a bifunctional molecule featuring both a ketone and a nitrile group. This unique combination makes it a versatile building block in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. The ketone functionality allows for a wide range of classical carbonyl chemistry, including reductions, reductive aminations, and further alkylations. This dual reactivity makes it a key precursor for the synthesis of more complex molecules, including bicyclic lactones and various heterocyclic scaffolds of pharmaceutical interest. For instance, this and similar structures are pivotal in Robinson annulation reactions for the construction of fused ring systems, which are common in steroids and other natural products.[1][2]

Mechanistic Pathways: A Tale of Two Nucleophiles

The core transformation in the synthesis of this compound is the conjugate addition of a cyclohexanone-derived nucleophile to acrylonitrile. Acrylonitrile is an excellent Michael acceptor due to the electron-withdrawing nature of the nitrile group, which renders the β-carbon electrophilic.[3] The choice of how to generate the nucleophilic cyclohexanone is the primary determinant of the reaction's efficiency and selectivity. Two main strategies are employed: direct base-catalyzed enolate formation and the Stork enamine synthesis.

The Base-Catalyzed Michael Addition

In the presence of a strong base, cyclohexanone can be deprotonated at the α-carbon to form an enolate. This enolate is a potent nucleophile that can then attack the β-carbon of acrylonitrile. The resulting intermediate is then protonated to yield the final product.

While seemingly straightforward, this method is often plagued by a lack of selectivity. The use of strong bases can lead to several side reactions.[4]

-

Polyalkylation: The mono-alkylated product still possesses an acidic proton on the α-carbon and can be deprotonated again, leading to the formation of di- and tri-cyanoethylated products.

-

Aldol Condensation: The enolate can also react with another molecule of cyclohexanone, leading to aldol condensation products.

-

Acrylonitrile Polymerization: Strong bases can initiate the anionic polymerization of acrylonitrile, reducing the yield of the desired product.

dot graph TD { A[Cyclohexanone] -- Base --> B(Cyclohexanone Enolate); B -- Acrylonitrile --> C(Intermediate); C -- Protonation --> D[this compound]; }

Figure 1: Simplified workflow of the base-catalyzed Michael addition.

The Stork Enamine Synthesis: A More Controlled Approach

The Stork enamine synthesis offers a milder and more selective alternative to the direct base-catalyzed approach.[5][6] This method involves a three-step process:

-

Enamine Formation: Cyclohexanone is first reacted with a secondary amine, such as pyrrolidine or morpholine, to form an enamine. This reaction is typically acid-catalyzed and involves the removal of water.

-

Michael Addition: The resulting enamine is a sufficiently strong nucleophile to attack the Michael acceptor (acrylonitrile).

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed with aqueous acid to regenerate the ketone and yield the desired product.

The key advantage of the Stork enamine synthesis is the minimization of polyalkylation. The mono-alkylated iminium intermediate is generally less reactive towards further alkylation. This method also avoids the use of strong bases, thereby reducing the likelihood of aldol condensation and acrylonitrile polymerization.[7]

dot graph TD { A[Cyclohexanone] -- Secondary Amine, H+ --> B(Enamine); B -- Acrylonitrile --> C(Iminium Salt Intermediate); C -- H3O+ --> D[this compound]; }

Figure 2: Workflow of the Stork enamine synthesis.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of this compound.

Protocol 1: Stork Enamine Synthesis

This protocol is adapted from the general principles of the Stork enamine alkylation.

Step 1: Formation of the Pyrrolidine Enamine of Cyclohexanone

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in a suitable solvent such as toluene.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

Step 2: Michael Addition to Acrylonitrile

-

To the solution of the pre-formed enamine, add acrylonitrile (1.1 eq) dropwise at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Hydrolysis and Work-up

-

After the reaction is complete, add an equal volume of 10% aqueous hydrochloric acid to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Base-Catalyzed Michael Addition

This protocol is a general representation of a base-catalyzed cyanoethylation.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve cyclohexanone (1.5 eq) in a suitable aprotic solvent such as tert-butanol.

-

Add a catalytic amount of a strong base, such as potassium tert-butoxide (0.1 eq).

Step 2: Addition of Acrylonitrile

-

Slowly add acrylonitrile (1.0 eq) to the stirred solution at a temperature maintained between 20-30°C. The reaction is often exothermic, and cooling may be necessary.[4]

-

After the addition is complete, continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC.

Step 3: Work-up and Purification

-

Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by vacuum distillation.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Property | Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol [8] |

| Appearance | Clear yellow to brown liquid[3] |

| Boiling Point | 138-142 °C at 10 mmHg[9] |

| Density | ~1.021 g/cm³[9] |

-

¹H NMR: Expected signals include those for the protons of the cyclohexanone ring and the ethylnitrile chain.

-

¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbon (~210 ppm), the nitrile carbon (~119 ppm), and the aliphatic carbons.

-

IR Spectroscopy: Key vibrational bands are expected for the C=O stretch of the ketone (around 1715 cm⁻¹) and the C≡N stretch of the nitrile (around 2245 cm⁻¹).[10]

Discussion and Conclusion

For the synthesis of this compound, the Stork enamine pathway is generally the preferred method in a research and development setting. Its ability to minimize side reactions, particularly polyalkylation, leads to a cleaner reaction profile and often a higher yield of the desired mono-adduct.[6] The milder reaction conditions are also advantageous for more complex substrates that may be sensitive to strong bases.

The direct base-catalyzed method, while simpler in its one-pot nature, requires careful control of reaction conditions to mitigate the competing side reactions. However, for large-scale industrial applications where cost and process simplicity are paramount, a well-optimized base-catalyzed process could be more economical.

References

- Robinson, R. (1935). A synthesis of substances related to the sterols. Part II. Journal of the Chemical Society, 1285.

- Bergman, E. D., Ginsburg, D., & Pappo, R. (1959). The Michael reaction. Organic Reactions, 10, 179-555.

- Rajasekaran, A., et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.

- Bruson, H. A. (1949).

- Shang, Y., et al. (2005). Addition of Cyclohexanone with Acrylonitrile Catalyzed by (R)-TTCA·K. Chemical Journal of Chinese Universities, 26(1), 149.

-

PubChem. 2-Oxocyclohexanepropiononitrile. Available at: [Link]

-

LookChem. This compound. Available at: [Link]

-

Wikipedia. Stork enamine alkylation. Available at: [Link]

-

Amerigo Scientific. This compound. Available at: [Link]

-

YouTube. Stork enamine alkylation. Available at: [Link]

-

YouTube. 28: Stork enamine synthesis. Available at: [Link]

-

Chemistry Steps. Stork Enamine Synthesis. Available at: [Link]

-

ResearchGate. Addition of cyclohexanone with acrylonitrile catalyzed by (R)-TTCA·K. Available at: [Link]

- Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Addition of Cyclohexanone with Acrylonitrile Catalyzed by (R)-TTCA·K [cjcu.jlu.edu.cn]

- 3. lookchem.com [lookchem.com]

- 4. A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 6. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. img1.wsimg.com [img1.wsimg.com]

- 8. chemscene.com [chemscene.com]

- 9. 4594-78-9 this compound AKSci J60584 [aksci.com]

- 10. 2-Oxocyclohexanepropiononitrile | C9H13NO | CID 96223 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Michael Addition Reaction for the Synthesis of 3-(2-Oxocyclohexyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Michael Addition in Modern Synthesis

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2][3] Its versatility and reliability have made it an indispensable tool in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. The synthesis of 3-(2-oxocyclohexyl)propanenitrile serves as an exemplary case of the Michael addition's utility, yielding a bifunctional molecule with significant potential as a building block for more elaborate chemical architectures.[4]

This guide will focus on the base-catalyzed Michael addition of cyclohexanone to acrylonitrile. We will explore the nuances of this reaction, from the generation of the nucleophilic enolate to the factors governing the reaction's efficiency and selectivity.

Mechanistic Insights: Unraveling the Reaction Pathway

The Michael addition of cyclohexanone to acrylonitrile proceeds through a well-defined, base-catalyzed mechanism. Understanding this pathway is paramount for optimizing reaction conditions and troubleshooting potential issues. The reaction is initiated by the deprotonation of cyclohexanone at the α-carbon by a suitable base, forming a resonance-stabilized enolate. This enolate then acts as the Michael donor, attacking the β-carbon of the electron-deficient acrylonitrile (the Michael acceptor). The resulting intermediate is a new enolate, which is subsequently protonated to yield the final product, this compound.[1][2][5]

Figure 1: Mechanism of the Michael Addition. This diagram illustrates the key steps in the base-catalyzed Michael addition of cyclohexanone to acrylonitrile.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound. Adherence to these steps, along with careful monitoring, is crucial for achieving a high yield and purity of the desired product.

Reagent and Solvent Properties

| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Cyclohexanone | C₆H₁₀O | 98.14 | 155.6 | 0.947 |

| Acrylonitrile | C₃H₃N | 53.06 | 77.3 | 0.806 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | - | 0.86 |

| Ethanol | C₂H₅OH | 46.07 | 78.37 | 0.789 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 |

| Hydrochloric Acid | HCl | 36.46 | - | 1.18 (37% aq.) |

Synthesis Workflow

Figure 2: Experimental Workflow. A step-by-step visualization of the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyclohexanone (1.0 eq) in anhydrous ethanol. Cool the solution to 0-5 °C in an ice-water bath.

-

Base Addition: Prepare a solution of sodium ethoxide (0.1-0.2 eq) in anhydrous ethanol. Add the sodium ethoxide solution dropwise to the cooled cyclohexanone solution over 15-20 minutes, maintaining the temperature below 10 °C.

-

Enolate Formation: Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the cyclohexanone enolate.

-

Acrylonitrile Addition: Add acrylonitrile (1.0-1.2 eq) dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature does not exceed 15 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically 2-4 hours), quench the reaction by pouring the mixture into cold water. Neutralize the solution with dilute hydrochloric acid to a pH of ~7.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.[6]

Critical Reaction Parameters and Optimization

The success of the Michael addition hinges on the careful control of several key parameters. Optimization of these factors can significantly improve the yield and purity of the final product.

-

Choice of Base and Stoichiometry: A variety of bases can be employed, with alkali metal alkoxides like sodium ethoxide being common. The basicity and stoichiometry of the catalyst are critical; too little may result in an incomplete reaction, while an excess can promote side reactions.

-

Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol can solvate the enolate and affect its reactivity. Aprotic polar solvents may also be used.

-

Temperature Control: The Michael addition is an exothermic process. Maintaining a low temperature during the addition of reagents is crucial to prevent side reactions, such as the polymerization of acrylonitrile.[7]

-

Reactant Ratio: The molar ratio of the Michael donor to the Michael acceptor can impact the product distribution. A slight excess of the acceptor, acrylonitrile, is sometimes used to ensure complete consumption of the more valuable starting material.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₁₃NO[8][9][10] |

| Molecular Weight | 151.21 g/mol [8][9][10] |

| Appearance | Clear yellow to brown liquid[8] |

| Boiling Point | 138-142 °C at 10 mmHg[6] |

| Density | ~1.005 g/cm³[8] |

Spectroscopic data is essential for unambiguous characterization:

-

¹H NMR: Will show characteristic peaks for the cyclohexyl ring protons and the ethylnitrile chain.

-

¹³C NMR: Will confirm the presence of the ketone carbonyl, the nitrile carbon, and the aliphatic carbons.

-

IR Spectroscopy: Will display strong absorptions for the C=O stretch of the ketone and the C≡N stretch of the nitrile.

-

Mass Spectrometry: Will show the molecular ion peak corresponding to the product's mass.

Potential Side Reactions and Troubleshooting

Several side reactions can occur during the synthesis, leading to reduced yield and purity.

-

Polymerization of Acrylonitrile: Acrylonitrile is prone to polymerization, especially in the presence of strong bases and at elevated temperatures.[7] Slow, controlled addition at low temperatures is key to minimizing this.

-

Double Addition: The product itself contains an acidic α-proton and can potentially act as a Michael donor, leading to the formation of a bis-adduct. Controlling the stoichiometry and reaction time can mitigate this.

-

Aldol Condensation: Self-condensation of cyclohexanone can occur under basic conditions, though it is generally less favorable than the Michael addition.

Should the reaction yield be low or the product impure, a systematic investigation of the critical reaction parameters outlined above is recommended.

Conclusion

The Michael addition reaction provides an efficient and reliable route for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the experimental conditions, researchers can consistently obtain this valuable synthetic intermediate in high yield and purity. This guide serves as a foundational resource for scientists and professionals engaged in organic synthesis and drug development, enabling them to leverage the power of the Michael addition in their research endeavors.

References

-

Wiley Online Library. (2025). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Retrieved from [Link]

-

ResearchGate. (2020). Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. Retrieved from [Link]

-

ResearchGate. (n.d.). Michael additions of acrylonitrile with various alcohols over CO32–‐resin. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Catalytic asymmetric conjugate addition of isocyanoacetate to (Z)-3-substituted-2-(4-pyridyl)-acrylonitrile, a reactive class of Michael acceptor. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Synthesis of this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

-

ResearchGate. (2005). Addition of cyclohexanone with acrylonitrile catalyzed by (R)-TTCA·K. Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ChemSynthesis. (2025). This compound. Retrieved from [Link]

-

Chemical Journal of Chinese Universities. (2005). Addition of Cyclohexanone with Acrylonitrile Catalyzed by (R)-TTCA·K. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

-

Core. (n.d.). NEW CATALYSTS FOR ACRYLONITRILE SYNTHESIS. Retrieved from [Link]

-

PubChem. (n.d.). 2-Oxocyclohexanepropiononitrile. Retrieved from [Link]

-

Advanced ChemBlocks. (n.d.). This compound. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Michael Addition [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. lookchem.com [lookchem.com]

- 9. 2-Oxocyclohexanepropiononitrile | C9H13NO | CID 96223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound 97% | CAS: 4594-78-9 | AChemBlock [achemblock.com]

A Technical Guide to the Spectroscopic Analysis of 3-(2-Oxocyclohexyl)propanenitrile

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(2-Oxocyclohexyl)propanenitrile (CAS 4594-78-9), a key intermediate in various synthetic pathways.[1][2][3][4] Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and integrating data from multiple techniques, this guide serves as a self-validating reference for the structural elucidation and quality control of this versatile compound.

Introduction

This compound is a bifunctional molecule featuring a ketone and a nitrile group. Its structure, consisting of a six-membered carbocyclic ring substituted at the alpha position with a cyanoethyl chain, makes it a valuable building block in organic synthesis.[5][6] The presence of a chiral center at the point of substitution and the conformational flexibility of the cyclohexanone ring introduce complexities in its spectroscopic signature that require careful analysis. Understanding the detailed spectroscopic characteristics of this molecule is paramount for confirming its identity, assessing its purity, and predicting its reactivity in subsequent chemical transformations. This guide will systematically deconstruct its ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic and authoritative understanding of its molecular structure.

Molecular Structure and Predicted Spectroscopic Features

Before examining the empirical data, a theoretical analysis of the structure of this compound allows us to predict its key spectroscopic features.

-

Structure:

-

A cyclohexanone ring.

-

A propanenitrile side chain (-CH₂-CH₂-C≡N) attached to the C2 position (α-carbon) of the ring.

-

A stereocenter at the C2 position.

-

-

Predicted ¹H NMR Features:

-

The presence of a stereocenter renders the geminal protons on the adjacent ring carbons (C3, C6) and the side-chain methylene group diastereotopic, meaning they are chemically non-equivalent and should exhibit distinct chemical shifts.[7][8]

-

The single proton at the C2 position (α-proton) will be coupled to adjacent protons on C3 and the side chain, likely resulting in a complex multiplet.

-

The protons on the cyanoethyl chain will appear as two distinct multiplets, likely complex due to coupling with each other and the C2 proton.

-

The remaining cyclohexyl protons will resonate in the aliphatic region, with significant signal overlap expected.

-

-

Predicted ¹³C NMR Features:

-

Predicted IR Features:

-

Predicted MS Features:

Experimental Protocols

To ensure the acquisition of high-fidelity data, standardized and validated protocols are essential. The following methodologies represent best practices in spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[16][17] The choice of CDCl₃ is standard for its ability to dissolve a wide range of organic compounds and its single, well-defined solvent residual peak.

-

Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.[17] Ensure the sample height is adequate for the instrument's detector.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Data Acquisition:

-

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence to produce a spectrum with singlets for each unique carbon. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the most straightforward method is to prepare a thin film.[18][19]

-

Procedure: Place a single drop of the neat liquid sample onto one polished salt plate (e.g., KBr or NaCl).[18] Carefully place a second plate on top to create a thin capillary film.[18]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates first and subtract it from the sample spectrum to eliminate atmospheric (H₂O, CO₂) interference.[20]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a "soft" ionization technique that is well-suited for producing intact molecular ions of polar organic molecules with minimal fragmentation.[21][22][23][24][25]

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or coupled with liquid chromatography.

-

Operate the instrument in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range (e.g., 50-300 amu).

-

// Connections Sample -> Prep_NMR -> Acq_NMR -> Analysis_NMR; Sample -> Prep_IR -> Acq_IR -> Analysis_IR; Sample -> Prep_MS -> Acq_MS -> Analysis_MS;

{Analysis_NMR, Analysis_IR, Analysis_MS} -> Integration; Integration -> Result; } Caption: Workflow for Spectroscopic Analysis.

Spectroscopic Data Analysis and Interpretation

The following data represents a typical spectroscopic profile for this compound.

Infrared (IR) Spectrum Analysis

The IR spectrum provides a clear fingerprint of the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Characteristics |

| ~2940, 2865 | Aliphatic C-H Stretch | Strong | Sharp |

| ~2248 | Nitrile (C≡N) Stretch | Medium | Sharp |

| ~1712 | Ketone (C=O) Stretch | Strong | Sharp |

| ~1450 | CH₂ Scissoring (Bending) | Medium | Sharp |

The two most diagnostic peaks are the strong, sharp absorption at ~1712 cm⁻¹ , characteristic of a saturated six-membered ring ketone, and the sharp, medium-intensity peak at ~2248 cm⁻¹ , which is definitive for a nitrile functional group.[11][12][26] The absence of broad absorption in the 3200-3600 cm⁻¹ region confirms the lack of O-H or N-H groups.

¹H and ¹³C NMR Spectral Analysis

The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.[27]

¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 210.5 | C1 (C=O) |

| 119.2 | C≡N |

| 51.0 | C2 (CH, stereocenter) |

| 42.1 | C6 (CH₂) |

| 33.8 | C3 (CH₂) |

| 27.9 | C5 (CH₂) |

| 25.1 | C4 (CH₂) |

| 24.5 | Side Chain CH₂ (adjacent to ring) |

| 15.3 | Side Chain CH₂ (adjacent to C≡N) |

The ¹³C NMR spectrum clearly shows nine distinct signals, confirming the molecular asymmetry. The downfield signal at 210.5 ppm is unequivocally assigned to the ketone carbonyl carbon, while the signal at 119.2 ppm corresponds to the nitrile carbon.[27]

¹H NMR Data (400 MHz, CDCl₃)

Due to the stereocenter at C2, many protons are diastereotopic and the cyclohexyl ring protons experience complex spin-spin coupling, leading to significant signal overlap in the 1.20-2.60 ppm range.

-

δ 2.55 - 1.20 (m, 13H): This complex, broad multiplet region contains all 13 protons of the molecule. The overlapping signals arise from the nine protons on the cyclohexanone ring and the four protons on the cyanoethyl side chain. The diastereotopic nature of the protons on the ring and the side chain, coupled with restricted conformational mobility, prevents simple first-order analysis.[7][8][28] Advanced techniques like 2D-NMR (COSY, HSQC) would be required for unambiguous assignment of each individual proton.

Mass Spectrum Analysis

The mass spectrum confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways.

-

Molecular Ion: Using a soft ionization technique like ESI, the primary ion observed would be the protonated molecule, [M+H]⁺ at m/z = 152.1 . This confirms the molecular formula C₉H₁₃NO and a molecular weight of 151.21.

-

Fragmentation: Under higher energy conditions (e.g., Electron Ionization - EI), characteristic fragmentation of the cyclic ketone would be expected. The most common fragmentation for cyclic ketones is α-cleavage.[13][14][15] A significant fragment would likely arise from the cleavage of the bond between C2 and the propanenitrile side chain.

Integrated Spectroscopic Analysis

-

IR confirms the presence of the C=O and C≡N functional groups.

-

MS confirms the molecular weight (151.21) consistent with the molecular formula C₉H₁₃NO.

-

¹³C NMR validates the presence of 9 unique carbon atoms, including the specific carbonyl and nitrile carbons at their expected chemical shifts.

-

¹H NMR , while complex, shows the correct number of protons (13H) and indicates a complex, asymmetric aliphatic structure, consistent with the substituted cyclohexanone ring.

Together, these data points unequivocally confirm the structure as this compound. Any deviation from this spectroscopic signature in a synthesized sample would indicate the presence of impurities, isomers, or an incorrect structure.

Conclusion

The spectroscopic profile of this compound is well-defined and consistent with its molecular structure. The key diagnostic features are the strong C=O stretch at ~1712 cm⁻¹ in the IR spectrum, the C≡N stretch at ~2248 cm⁻¹, the carbonyl and nitrile carbon signals in the ¹³C NMR spectrum at ~210.5 ppm and ~119.2 ppm respectively, and a protonated molecular ion at m/z 152.1 in the ESI mass spectrum. This guide provides the foundational data and interpretation necessary for researchers to confidently identify, characterize, and utilize this important chemical intermediate.

References

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2003). Clinical Biochemist Reviews. Available at: [Link]

-

E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Health, Safety and Environment Office. Available at: [Link]

-

Electrospray ionization. (n.d.). In Wikipedia. Retrieved from [Link]

-

How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. (n.d.). Kintek Solution. Available at: [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Notre Dame. Available at: [Link]

-

GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. (n.d.). Whitman College. Available at: [Link]

-

Standard Operating Procedure (SOP): NMR Analysis of a Sample. (n.d.). Selar. Available at: [Link]

-

Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. Available at: [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Available at: [Link]

-

Electrospray Ionization for Mass Spectrometry. (2019). LCGC International. Available at: [Link]

-

Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College. Available at: [Link]

-

Sample preparation for FT-IR. (n.d.). University of California, Los Angeles. Available at: [Link]

-

The Ideal Samples for Analyzing Using Infrared Spectroscopy. (2019). AZoM. Available at: [Link]

-

NMR Sample Preparation. (2021). Imperial College London. Available at: [Link]

-

IR Sample Preparation Techniques. (n.d.). Scribd. Available at: [Link]

-

IR Frequency Region: Alkyne and Nitrile Stretching. (2024). JoVE. Available at: [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). University of Puget Sound. Available at: [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis. Available at: [Link]

-

2-Oxocyclohexanepropiononitrile. (n.d.). PubChem. Available at: [Link]

-

Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry. Available at: [Link]

-

Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. (2017). ACS Catalysis. Available at: [Link]

-

Chapter 32: NMR of Cyclohexane Derivatives. (n.d.). Oxford Learning Link. Available at: [Link]

-

Fragmentation patterns in mass spectra. (n.d.). Chemguide. Available at: [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Available at: [Link]

-

This compound. (n.d.). ChemSynthesis. Available at: [Link]

-

Chapter 5: NMR. (n.d.). Organic Chemistry. Available at: [Link]

-

Chapter 2: Fragmentation and Interpretation of Spectra. (n.d.). Available at: [Link]

-

Infrared Spectroscopy Handout. (n.d.). University of Colorado Boulder. Available at: [Link]

-

The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (2012). The Journal of Organic Chemistry. Available at: [Link]

-

12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). Organic Chemistry - NC State University Libraries. Available at: [Link]

-

Synthesis of this compound. (2018). Chemistry Stack Exchange. Available at: [Link]

-

How to differentiate diastereotopic protons by NMR in flexible groups? (2016). Chemistry Stack Exchange. Available at: [Link]

-

Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

-

A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023). ChemistryTalk. Available at: [Link]

-

Synthesis and Spectral Characterization of Some Trisubstituted Cyclohexenones. (2014). ResearchGate. Available at: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound 97% | CAS: 4594-78-9 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. 4594-78-9 this compound AKSci J60584 [aksci.com]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 11. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. GCMS Section 6.11.2 [people.whitman.edu]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. whitman.edu [whitman.edu]

- 16. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 17. imperial.ac.uk [imperial.ac.uk]

- 18. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 19. azom.com [azom.com]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 23. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 24. phys.libretexts.org [phys.libretexts.org]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 27. 2-Oxocyclohexanepropiononitrile | C9H13NO | CID 96223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of C₉H₁₃NO: Nomenclature, Properties, and Analytical Differentiation

Abstract

The molecular formula C₉H₁₃NO represents a multitude of structural and stereoisomers, each with unique chemical properties, pharmacological activities, and industrial applications. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the complexities of assigning a definitive IUPAC name to this formula. It delves into the specific characteristics of key isomers, including cathinone and its derivatives, ephedrine, pseudoephedrine, and phenylephrine, which, despite sharing the same elemental composition, exhibit vastly different biological effects. This guide will explore the nuances of their nomenclature, the significance of isomerism in pharmacology, and present detailed analytical protocols for their unambiguous identification and differentiation.

Introduction: The Challenge of a Single Formula

A molecular formula, such as C₉H₁₃NO, merely provides the elemental constitution of a molecule and offers no insight into the arrangement of these atoms.[1] This arrangement, or isomerism, is a critical concept in chemistry and pharmacology, as different isomers can possess profoundly different physical, chemical, and biological properties.[2][3][4] The significance of isomerism is particularly pronounced in drug development, where one isomer of a compound may be a potent therapeutic agent while another could be inactive or even toxic.[2][3][4][5]

This guide will focus on several prominent isomers of C₉H₁₃NO that are of significant interest to the scientific and pharmaceutical communities. These include naturally occurring alkaloids, synthetic stimulants, and widely used pharmaceutical ingredients. Understanding the precise IUPAC nomenclature is the first step in differentiating these compounds and is essential for accurate scientific communication, regulatory compliance, and the development of safe and effective drugs.[6]

Key Isomers of C₉H₁₃NO and Their IUPAC Nomenclature

The following sections will detail the IUPAC names and key characteristics of the most relevant isomers of C₉H₁₃NO.

Cathinone: The Psychoactive Alkaloid

IUPAC Name: (S)-2-amino-1-phenyl-1-propanone[7][8]

Cathinone is a naturally occurring monoamine alkaloid found in the shrub Catha edulis (khat).[7][9] It is a stimulant and is structurally related to amphetamine.[7] A key structural feature of cathinone is the ketone functional group on the β-carbon of the side chain.[7][9] This seemingly minor difference from other phenethylamines has a significant impact on its psychoactive properties.

-

Enantiomers: Cathinone exists as two enantiomers, (S)-cathinone and (R)-cathinone. The naturally occurring and more potent form is (S)-cathinone.[8][10] The IUPAC name for the other enantiomer is (2R)-2-amino-1-phenylpropan-1-one.[10]

-

Significance: Cathinone is a controlled substance in many countries due to its potential for abuse.[7][8] Synthetic derivatives of cathinone, often referred to as "bath salts," have emerged as recreational drugs.[11]

Ephedrine and Pseudoephedrine: Diastereomeric Decongestants

Ephedrine and pseudoephedrine are diastereomers, meaning they are stereoisomers that are not mirror images of each other.[12] They both have two chiral centers, leading to four possible stereoisomers.

IUPAC Name: (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol[13][14]

Ephedrine is a sympathomimetic amine commonly used as a stimulant, appetite suppressant, concentration aid, and decongestant.[15] It works by stimulating the release of norepinephrine.[13]

-

Stereoisomers: The naturally occurring and most common form is (-)-ephedrine, which has the (1R,2S) configuration.[13] Its enantiomer is (+)-ephedrine, with the (1S,2R) configuration.

IUPAC Name: (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol[16][17]

Pseudoephedrine is also a widely used nasal decongestant.[17][18] While it shares the same molecular formula and connectivity as ephedrine, the different spatial arrangement of the hydroxyl and methylamino groups results in distinct pharmacological properties.[12]

-

Stereoisomers: The common form is (+)-pseudoephedrine, which has the (1S,2S) configuration.[16] Its enantiomer is (-)-pseudoephedrine, with the (1R,2R) configuration.

-

Regulatory Status: Due to its use in the illicit synthesis of methamphetamine, the sale of pseudoephedrine is restricted in many regions.[12]

Phenylephrine: A Synthetic Vasoconstrictor

IUPAC Name: (R)-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol[19]

Phenylephrine is a selective α1-adrenergic receptor agonist used primarily as a decongestant and to increase blood pressure.[20][21] Unlike ephedrine and pseudoephedrine, it has a hydroxyl group on the phenyl ring.

-

Stereochemistry: The commercially available form is the (R)-enantiomer.[19]

The Critical Role of Isomerism in Drug Development

The case of C₉H₁₃NO isomers starkly illustrates the importance of stereochemistry in pharmacology.[3] Different isomers can exhibit:

-

Varied Therapeutic Effects: One isomer may be therapeutically active while another is inactive or has a different therapeutic effect.[2][3]

-

Differences in Potency: One isomer may be significantly more potent than another.[2]

-

Divergent Pharmacokinetic Profiles: Isomers can be absorbed, distributed, metabolized, and excreted differently in the body.[4][6]

-

Disparate Toxicological Profiles: In some cases, one isomer may be safe while the other is toxic, as famously demonstrated by the thalidomide tragedy.[4][5]

Therefore, the ability to separate and identify specific isomers is paramount in the development of safe and effective pharmaceuticals.[6]

Analytical Methodologies for Isomer Differentiation

Distinguishing between the various isomers of C₉H₁₃NO requires sophisticated analytical techniques. A multi-pronged approach is often necessary for unambiguous identification and quantification.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating enantiomers and diastereomers.

Objective: To separate and quantify the stereoisomers of ephedrine and pseudoephedrine in a mixed sample.

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is essential. For phenethylamines like ephedrine and pseudoephedrine, a polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives, is often effective.

-

Mobile Phase Optimization:

-

Start with a non-polar mobile phase, such as a mixture of hexane and ethanol, with a small amount of a basic modifier like diethylamine to improve peak shape.

-

Systematically vary the ratio of hexane to ethanol to optimize the separation (resolution) of the stereoisomers.

-

Monitor the separation using a UV detector, typically at a wavelength around 254 nm.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase.

-

Filter the sample through a 0.45 µm filter to remove any particulate matter.

-

-

Injection and Analysis:

-

Inject a known volume of the prepared sample onto the HPLC system.

-

Record the chromatogram and identify the peaks corresponding to each isomer based on their retention times, which should be established using pure reference standards.

-

-

Quantification:

-

Generate a calibration curve for each isomer using a series of known concentrations.

-

Determine the concentration of each isomer in the unknown sample by comparing its peak area to the calibration curve.

-

Data Presentation: Comparative Analysis of C₉H₁₃NO Isomers

| Isomer | IUPAC Name | Key Functional Groups | Primary Application |

| Cathinone | (S)-2-amino-1-phenyl-1-propanone[7][8] | Ketone, Primary Amine | Stimulant (Khat)[7][9] |